Benzyl 5-hydroxyazocane-1-carboxylate
Description
Benzyl 5-hydroxyazocane-1-carboxylate is a synthetic organic compound featuring an eight-membered azocane ring substituted with a hydroxyl group at the 5-position and a benzyl ester moiety at the 1-position. The compound’s azocane backbone and hydroxyl group confer distinct conformational and reactive properties compared to simpler benzoate esters or smaller heterocyclic systems.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl 5-hydroxyazocane-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c17-14-8-4-10-16(11-5-9-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2 |
InChI Key |
LOUCTPHWUWAYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCCN(C1)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-hydroxyazocane-1-carboxylate typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Hydroxyl Group: The hydroxyl group at the 5-position can be introduced via selective hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Esterification: The carboxylate ester is formed by reacting the hydroxylated azocane with benzyl chloroformate under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the cyclization and esterification reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxyl group, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines are used under appropriate conditions.
Major Products:
Oxidation: Benzyl 5-oxoazocane-1-carboxylate or Benzyl 5-carboxyazocane-1-carboxylate.
Reduction: Benzyl 5-aminoazocane-1-carboxylate or Benzyl 5-hydroxyazocane-1-methanol.
Substitution: Various benzyl-substituted or hydroxyl-substituted azocane derivatives.
Scientific Research Applications
Benzyl 5-hydroxyazocane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which Benzyl 5-hydroxyazocane-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups play crucial roles in binding to these targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Benzyl 5-hydroxyazocane-1-carboxylate and related compounds derived from the evidence:
Key Observations:
Ring Size and Substituents: The 8-membered azocane ring in the target compound provides greater conformational flexibility compared to 7-membered azepane analogs (e.g., CAS 1956307-25-7) . This may influence binding affinity in biological systems or stability during synthesis.
Functional Group Variations: Unlike simpler benzoates (e.g., Methyl benzoate), the azocane ring introduces nitrogen, enabling hydrogen bonding and coordination chemistry, which are critical in drug design . The absence of amino or methyl groups (cf. CAS 1956307-25-7) simplifies the molecule’s synthetic pathway but may reduce target specificity .
Molecular Weight and Pharmacokinetics :
- The inferred molecular weight (~235 g/mol) is lower than that of the azepane analog (278.35 g/mol), suggesting improved bioavailability .
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